(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including bromopyridyl, chlorobenzoyl, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridyl Intermediate: Starting with 5-bromo-2-pyridine, various reactions such as halogenation or nitration can be used to introduce the bromine atom.
Formation of the Benzoyl Intermediate: 4-chlorobenzoyl chloride can be synthesized through the chlorination of benzoic acid.
Coupling Reactions: The pyridyl and benzoyl intermediates can be coupled using a suitable catalyst under controlled conditions.
Formation of the Pyrrolone Ring: The final step involves cyclization to form the pyrrolone ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-BROMO-2-PYRIDYL)-4-(4-METHYLBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-(5-CHLORO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H13BrClN3O5 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H13BrClN3O5/c23-14-5-10-17(25-11-14)26-19(12-3-8-16(9-4-12)27(31)32)18(21(29)22(26)30)20(28)13-1-6-15(24)7-2-13/h1-11,19,28H/b20-18+ |
InChI Key |
DKXXGKSFOXWGCC-CZIZESTLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=C(C=C4)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.